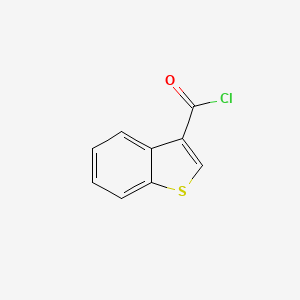

1-Benzothiophene-3-carbonyl chloride

Description

Overview of Benzothiophene (B83047) Derivatives in Contemporary Chemical Sciences

Benzothiophene, an aromatic organic compound, consists of a benzene (B151609) ring fused to a thiophene (B33073) ring. wikipedia.org This heterocyclic compound and its derivatives have become a significant focus in modern chemistry due to their versatile applications. numberanalytics.comeurekaselect.com They are integral components in medicinal chemistry and materials science. numberanalytics.comrsc.org

Historical Context and Evolution of Research

Benzothiophene naturally occurs in petroleum-related deposits like lignite (B1179625) tar. wikipedia.org Initially, research focused on its isolation and basic characterization. Over the decades, the scientific community's interest has grown exponentially, driven by the discovery of the diverse biological activities of its derivatives. researchgate.netnih.gov This has led to the development of numerous synthetic methodologies to access a wide array of functionalized benzothiophene scaffolds. eurekaselect.comnih.gov Early synthetic methods have evolved into more sophisticated strategies, including transition metal-catalyzed reactions and cyclization techniques, allowing for precise control over the substitution patterns on the benzothiophene core. eurekaselect.comnih.gov

Significance of the Benzothiophene Scaffold in Organic Synthesis

The benzothiophene scaffold is a privileged structure in organic synthesis, serving as a versatile building block for more complex molecules. numberanalytics.comresearchgate.net Its fused-ring system possesses unique chemical properties, including high electron density and aromaticity, making it reactive towards various transformations. numberanalytics.com The scaffold's ability to undergo electrophilic substitution, cycloaddition, and metal-catalyzed cross-coupling reactions allows for the synthesis of a diverse range of derivatives. numberanalytics.com This structural versatility is crucial in drug discovery, where the benzothiophene core is found in several clinically approved drugs, such as the asthma medication zileuton (B1683628) and the antifungal agent sertaconazole. wikipedia.orgresearchgate.net

Current Research Trajectories and Future Outlook

Current research on benzothiophene derivatives is heavily focused on the development of novel therapeutic agents. numberanalytics.comnih.gov Scientists are exploring their potential in treating a wide spectrum of diseases, including cancer, inflammation, and various infections. eurekaselect.comnih.gov The structure-activity relationships (SAR) of benzothiophene derivatives are being extensively studied to design more potent and less toxic drug candidates. nih.gov In materials science, benzothiophenes are being investigated for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), due to their excellent charge carrier mobility. numberanalytics.comresearchgate.net The future of benzothiophene research is promising, with ongoing efforts to discover new synthetic routes and expand their applications in both medicine and materials science. numberanalytics.com

Relevance of Acyl Chlorides in Advanced Organic Transformations

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -C(=O)Cl. wikipedia.org They are highly reactive derivatives of carboxylic acids and play a pivotal role in a multitude of organic reactions. wikipedia.orglibretexts.org

Electrophilic Nature and Reactivity Spectrum

The carbon atom in the carbonyl group of an acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. organicchemistrytutor.com This makes acyl chlorides exceptionally reactive towards nucleophiles. organicchemistrytutor.comchemguide.co.uk They readily undergo nucleophilic acyl substitution reactions, where the chloride ion is displaced by a variety of nucleophiles. chemistrysteps.com This high reactivity allows for the facile synthesis of other carboxylic acid derivatives such as esters, amides, and anhydrides. wikipedia.orgorganicchemistrytutor.com Acyl chlorides can react with water, alcohols, amines, and carboxylates. chemguide.co.ukchemistrysteps.com

Role as Key Intermediates in Pharmaceutical and Agrochemical Synthesis

The high reactivity of acyl chlorides makes them valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. numberanalytics.com Their ability to readily form new carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern synthetic chemistry. numberanalytics.com In the pharmaceutical industry, acyl chlorides are employed in the synthesis of a wide range of drugs. For instance, they can be used to introduce acyl groups into bioactive molecules to modify their properties and enhance their therapeutic efficacy. Similarly, in the agrochemical sector, they are used to produce pesticides and herbicides with improved activity and selectivity.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-benzothiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMXWLPUJAYDHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379998 | |

| Record name | 1-benzothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39827-12-8 | |

| Record name | 1-benzothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]thiophene-3-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 1 Benzothiophene 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon in 1-Benzothiophene-3-carbonyl chloride is electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This polarity makes it susceptible to attack by various nucleophiles, leading to the substitution of the chloride ion. This class of reactions is fundamental to the utility of this compound in organic synthesis. chemistrysteps.com

This compound readily reacts with primary and secondary amines to yield the corresponding N-substituted 1-benzothiophene-3-carboxamides. This reaction proceeds via the nucleophilic addition-elimination mechanism typical for acyl chlorides. chemistrysteps.com The nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen, often facilitated by a second equivalent of the amine or an added base, to form the stable amide product and a hydrochloride salt. nih.gov

The general reaction is as follows: C₉H₅ClOS + 2 RNH₂ → C₉H₅(CONH₂)OS + RNH₃Cl

Detailed research has led to the synthesis of various amide derivatives. For instance, N,N-dimethylaminopropyl- and 2-imidazolinyl-substituted benzo[b]thienylcarboxanilides have been prepared and investigated for their biological activities. nih.gov

Table 1: Examples of Amides Derived from this compound

| Amine Reactant | Product Name |

|---|---|

| Ammonia | 1-Benzothiophene-3-carboxamide |

| Aniline | N-phenyl-1-benzothiophene-3-carboxamide |

In a reaction analogous to amide formation, this compound reacts with alcohols to produce 1-benzothiophene-3-carboxylic esters. ontosight.ai The oxygen atom of the alcohol's hydroxyl group serves as the nucleophile, attacking the carbonyl carbon. The reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride byproduct. chemistrysteps.comlibretexts.org

The mechanism involves the initial formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion to form the ester. libretexts.orgchemguide.co.uk A variety of benzothiophene-3-carboxylic esters have been synthesized using methods such as palladium-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation sequences, highlighting the importance of these compounds as synthetic targets. nih.govacs.org

Table 2: Examples of Esters Derived from this compound

| Alcohol Reactant | Product Name | Reference |

|---|---|---|

| Methanol | Methyl 1-benzothiophene-3-carboxylate | nih.gov |

| Ethanol | Ethyl 1-benzothiophene-3-carboxylate | nih.gov |

| Propan-2-ol | Isopropyl 1-benzothiophene-3-carboxylate | N/A |

This compound can also react with thiols (mercaptans) to form thioesters. In this reaction, the sulfur atom of the thiol acts as the nucleophile. chemistrysteps.com The mechanism is similar to that of ester and amide formation, involving nucleophilic attack at the carbonyl carbon followed by the elimination of the chloride ion. Thioesters are valuable intermediates in organic synthesis, and this reaction provides a direct route to S-substituted 1-benzothiophene-3-carbothioates.

The reaction of this compound with hydrazine (B178648) (H₂NNH₂) or its derivatives yields 1-benzothiophene-3-carbohydrazides. The terminal nitrogen atom of hydrazine acts as a potent nucleophile, attacking the carbonyl carbon of the acyl chloride. google.com This reaction is foundational for the synthesis of various heterocyclic compounds and molecules with potential biological activity. For example, benzo[b]thiophene-2-carbohydrazide has been used as a precursor for the synthesis of acylhydrazones with antimicrobial properties. nih.gov While this example involves the 2-isomer, the reactivity principle is directly applicable to this compound.

The initial product, a carbohydrazide (B1668358), can be further reacted with aldehydes or ketones to form hydrazones, or it can be used in the synthesis of other heterocyclic systems like oxadiazoles (B1248032) and pyrazoles.

Hydrolysis Mechanisms

This compound is sensitive to moisture and readily undergoes hydrolysis in the presence of water to form 1-benzothiophene-3-carboxylic acid and hydrogen chloride. youtube.comtandfonline.com This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile. chemistrysteps.comdocbrown.info

The mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. youtube.comdocbrown.info This intermediate then eliminates a chloride ion, and a subsequent deprotonation of the oxonium ion by another water molecule yields the final carboxylic acid product. docbrown.info The reaction is generally rapid and exothermic. youtube.com This hydrolysis reaction is also a key synthetic route for the preparation of 1-benzothiophene-3-carboxylic acid itself, often following the in situ formation of the acyl chloride from the carboxylic acid using reagents like thionyl chloride. tandfonline.com

Generation of Hydrochloric Acid

This compound, as a reactive acyl chloride, readily participates in hydrolysis upon contact with water. This reaction involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon. The subsequent elimination of the chloride ion results in the formation of 1-benzothiophene-3-carboxylic acid and hydrochloric acid (HCl). The generation of corrosive HCl gas is a characteristic feature of the reaction of acyl chlorides with protic solvents like water.

Reactions with Bases and Derivative Formation

The carbonyl chloride group in this compound serves as a highly reactive site for nucleophilic acyl substitution, enabling the synthesis of a wide array of derivatives. ontosight.ai Reactions with bases, which typically act as nucleophiles, are fundamental to its synthetic utility. For instance, it reacts with amines to form amides and with alcohols to yield esters. ontosight.ai These reactions proceed via the addition-elimination mechanism common to acyl chlorides, where the base attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to expel the chloride ion, forming the new carbonyl derivative.

An analogous compound, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, demonstrates this reactivity by reacting with 2-amino-6-substituted benzothiazoles in pyridine to form the corresponding N-substituted carboxamide derivatives. amazonaws.com Similarly, it can react with hydrazine hydrate (B1144303) to produce 3-chlorobenzo[b]thiophene-2-carbohydrazide. researchgate.net

| Reactant (Base/Nucleophile) | Product Class | General Reaction |

|---|---|---|

| Amine (R-NH₂) | Amide | C₉H₅OSCl + R-NH₂ → C₉H₅OS-C(O)NHR + HCl |

| Alcohol (R-OH) | Ester | C₉H₅OSCl + R-OH → C₉H₅OS-C(O)OR + HCl |

| Water (H₂O) | Carboxylic Acid | C₉H₅OSCl + H₂O → C₉H₅OS-C(O)OH + HCl |

| Hydrazine (N₂H₄) | Hydrazide | C₉H₅OSCl + N₂H₄ → C₉H₅OS-C(O)NHNH₂ + HCl |

Coupling Reactions

The benzothiophene (B83047) scaffold can be functionalized through palladium-catalyzed cross-coupling reactions. nih.gov While the carbonyl chloride group itself is typically used in different coupling schemes (e.g., forming ketones), related halogenated benzothiophenes are effective substrates for carbon-carbon bond formation via Suzuki-Miyaura coupling. nih.govmdpi.com For instance, C3-chlorinated benzothiophene derivatives have been successfully employed as synthons in palladium-catalyzed couplings. nih.gov

In a model study, a C3-chloro-C2-methylbenzothiophene derivative was coupled with phenylboronic acid using standard Suzuki-Miyaura conditions. nih.gov This reaction demonstrates that the C3 position of the benzothiophene ring is amenable to functionalization, yielding the corresponding C3-phenylated product, thus corroborating the utility of chlorinated derivatives for elaborating the core structure. nih.gov The Suzuki-Miyaura reaction offers several advantages, including mild reaction conditions and good functional group tolerance. researchgate.net

| Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|

| C3-chloro-methylbenzothiophene, Phenylboronic acid | Palladium Catalyst | C3-phenyl-methylbenzothiophene | nih.gov |

Exploration of Other Reaction Pathways

The benzothiophene ring system is susceptible to oxidation, particularly at the sulfur atom. The reactivity of sulfides with oxidizing agents can lead to the formation of corresponding sulfoxides or sulfones. nih.gov For example, reactions of substituted benzothiophenes in the presence of sodium hypochlorite (B82951) can result in S-oxidation. nih.gov A study on 2,7-dibromo ontosight.aibenzothieno[3,2-b] ontosight.aibenzothiophene (2,7-diBr-BTBT) demonstrated that oxidation with meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding 5,5-dioxide (sulfone) and 5,5,10,10-tetraoxide (disulfone) derivatives. mdpi.com

Furthermore, C3-acylated benzothiophenes can undergo oxidation to form the corresponding carboxylic acids. nih.gov The presence of a carbonyl group, however, can sometimes inhibit other reactions on the ring by interacting with reagents. nih.gov

The carbonyl chloride functional group is highly susceptible to reduction. Depending on the reducing agent and reaction conditions, this compound can be reduced to different products. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), would typically reduce the acyl chloride to the corresponding primary alcohol, 1-benzothiophene-3-methanol.

For a more controlled reduction to the aldehyde, 1-benzothiophene-3-carbaldehyde, specific reagents are required. The Rosenmund reduction, which utilizes hydrogen gas with a poisoned palladium catalyst (e.g., palladium on barium sulfate), is a classic method for converting acyl chlorides to aldehydes. Alternatively, sterically hindered hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) can achieve the same transformation at low temperatures, preventing over-reduction to the alcohol.

Derivatives of 1 Benzothiophene 3 Carbonyl Chloride: Synthesis and Structural Elucidation

Amide Derivatives and their Structural Diversity

The synthesis of amide derivatives from 1-benzothiophene-3-carbonyl chloride is a direct application of nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride readily reacts with primary and secondary amines to form a stable amide bond, with the concomitant elimination of hydrogen chloride. ontosight.ai This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

The structural diversity of the resulting amides is dictated by the choice of the amine nucleophile. A vast range of amines, including simple alkylamines, anilines, and more complex amino-heterocycles, can be employed to generate a library of N-substituted 1-benzothiophene-3-carboxamides. nih.govnih.gov For instance, reactions with substituted anilines yield corresponding carboxanilides, while reactions with aminopyridines or aminobenzimidazoles lead to derivatives incorporating additional heterocyclic moieties. nih.gov This synthetic flexibility allows for the systematic modification of the molecule's steric and electronic properties.

| Reactant 1 | Reactant 2 (Amine) | Product Type | General Reaction Conditions |

|---|---|---|---|

| This compound | Primary/Secondary Alkylamine (R-NH2 / R2NH) | N-Alkyl-1-benzothiophene-3-carboxamide | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et3N), Room Temperature |

| This compound | Substituted Aniline (Ar-NH2) | N-Aryl-1-benzothiophene-3-carboxamide (Carboxanilide) | Inert solvent, Base, Room Temperature or mild heating |

| This compound | Amino-heterocycle (e.g., Aminopyridine) | N-Heteroaryl-1-benzothiophene-3-carboxamide | Inert solvent, Base, Reflux |

Heterocyclic Systems Incorporating the Benzothiophene (B83047) Moiety

This compound is a valuable precursor for synthesizing fused or substituted heterocyclic systems. These syntheses often involve multi-step sequences where the acyl chloride is first converted into a key intermediate that possesses the necessary functionality for cyclization.

The synthesis of pyrazoles and pyrazolones containing the 1-benzothiophene-3-yl moiety typically proceeds through a 1,3-dicarbonyl intermediate. The Knorr pyrazole (B372694) synthesis and related methods rely on the condensation of a β-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.comorganic-chemistry.org

A common synthetic route involves two main steps:

Formation of a β-Dicarbonyl Intermediate: this compound can react with an enolate of a ketone or a β-ketoester. For example, reaction with the lithium enolate of acetone (B3395972) would yield 1-(1-benzothiophen-3-yl)butane-1,3-dione. Similarly, acylation of ethyl acetoacetate (B1235776) followed by decarboxylation can produce the same intermediate. mdpi.com

Cyclocondensation: The resulting 1-(1-benzothiophen-3-yl)-1,3-dione is then treated with hydrazine hydrate (B1144303) (to form a pyrazole) or a substituted hydrazine (to form an N-substituted pyrazole). organic-chemistry.org The reaction proceeds via condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

For the synthesis of pyrazolones (specifically pyrazol-5-ones), a β-ketoester is the key intermediate. The acylation of ethyl acetate (B1210297) with this compound can generate ethyl 3-(1-benzothiophen-3-yl)-3-oxopropanoate. Subsequent reaction of this β-ketoester with hydrazine leads to cyclization, forming 4-(1-benzothiophen-3-yl)-1H-pyrazol-5(4H)-one. nitk.ac.inresearchgate.net

The construction of oxazole (B20620) and oxazolone (B7731731) rings from this compound involves the formation of amide-containing intermediates that can undergo cyclodehydration.

Oxazolones: The Erlenmeyer-Plöchl synthesis is a classic method for preparing unsaturated oxazol-5-ones (azlactones). rfppl.co.insphinxsai.com The process begins with the acylation of an α-amino acid. Reacting this compound with glycine (B1666218) yields N-(1-benzothiophene-3-carbonyl)glycine. This intermediate is then subjected to cyclodehydration using acetic anhydride (B1165640), typically in the presence of an aromatic aldehyde. The reaction proceeds to form a 4-arylidene-2-(1-benzothiophen-3-yl)oxazol-5(4H)-one. psu.edubiointerfaceresearch.com The diversity of this system can be expanded by using different aldehydes in the condensation step.

Oxazoles: The Robinson-Gabriel synthesis provides a route to oxazoles through the cyclodehydration of 2-acylamino ketones. organic-chemistry.org A plausible pathway starts with the conversion of this compound into its corresponding amide with an α-amino ketone. For example, reaction with 2-aminoacetophenone (B1585202) would give N-(2-oxo-2-phenylethyl)-1-benzothiophene-3-carboxamide. Treatment of this intermediate with a dehydrating agent like sulfuric acid or phosphorus oxychloride induces cyclization to form the corresponding 2,5-disubstituted oxazole.

A well-established route to pyrimidine (B1678525) and thiopyrimidine rings involves the cyclocondensation of a 1,3-dielectrophilic species, such as an α,β-unsaturated ketone (chalcone), with urea (B33335), thiourea (B124793), or guanidine. pnrjournal.comderpharmachemica.com

The synthesis of a pyrimidine derivative can be envisioned as follows:

Intermediate Synthesis: this compound is first converted into 3-acetyl-1-benzothiophene. This can be achieved through various methods, such as reaction with an organocadmium or organocuprate reagent.

Chalcone (B49325) Formation: The resulting 3-acetyl-1-benzothiophene undergoes a Claisen-Schmidt condensation with a suitable aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) to yield a 1-(1-benzothiophen-3-yl)-3-arylprop-2-en-1-one, which is a chalcone. researchgate.net

Cyclization: The chalcone intermediate is then refluxed with urea in a basic medium (e.g., ethanolic KOH) to form a pyrimidin-2(1H)-one derivative. If thiourea is used in place of urea, the corresponding pyrimidine-2(1H)-thione (a thiopyrimidine) is obtained. derpharmachemica.comajrconline.orgresearchgate.net

The most common and efficient method for the synthesis of the isoxazoline (B3343090) ring is the 1,3-dipolar cycloaddition reaction between an alkene and a nitrile oxide. mdpi.commdpi.com To incorporate the benzothiophene moiety, a vinyl-substituted benzothiophene is required as the dipolarophile.

A feasible synthetic pathway is:

Alkene Synthesis: this compound is first reduced to 1-benzothiophene-3-carbaldehyde, for instance, using a mild reducing agent like sodium triacetoxyborohydride. The resulting aldehyde can then be converted to an alkene, such as 3-vinyl-1-benzothiophene, via a Wittig reaction with methylenetriphenylphosphorane.

Cycloaddition: The vinyl benzothiophene is then reacted with a nitrile oxide. Nitrile oxides are unstable and are typically generated in situ from the oxidation of an aldoxime (e.g., using chloramine-T or diacetoxyiodobenzene) or the dehydration of a nitroalkane. mdpi.comnih.govresearchgate.net The [3+2] cycloaddition reaction between the alkene and the nitrile oxide yields the 3-substituted-5-(1-benzothiophen-3-yl)-4,5-dihydroisoxazole. The substitution on the final isoxazoline ring can be varied by using different aldoximes to generate the nitrile oxide.

The Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thioamide, is the most prominent method for constructing the thiazole ring. youtube.comresearchgate.netbepls.com

A logical route to a thiazole derivative bearing the 1-benzothiophene-3-yl group is:

α-Haloketone Synthesis: As in the pyrimidine synthesis, 3-acetyl-1-benzothiophene is first prepared from this compound. This ketone then undergoes α-halogenation, for example, by reaction with bromine in acetic acid, to produce 2-bromo-1-(1-benzothiophen-3-yl)ethan-1-one.

Cyclocondensation: The resulting α-bromoketone is then reacted with a thioamide. The simplest example involves using thiourea, which yields a 2-amino-4-(1-benzothiophen-3-yl)thiazole. mdpi.com Using substituted thioamides allows for the introduction of various groups at the 2-position of the thiazole ring, leading to a wide range of structurally diverse compounds. nih.govfigshare.com

| Target Heterocycle | Key Intermediate from Starting Material | General Synthetic Method | Key Reagents for Cyclization |

|---|---|---|---|

| Pyrazole | 1-(1-Benzothiophen-3-yl)-1,3-dione | Knorr Pyrazole Synthesis | Hydrazine hydrate |

| Pyrazolone | Ethyl 3-(1-benzothiophen-3-yl)-3-oxopropanoate | Pyrazolone Synthesis | Hydrazine hydrate |

| Oxazolone | N-(1-Benzothiophene-3-carbonyl)glycine | Erlenmeyer-Plöchl Synthesis | Acetic anhydride, Aromatic aldehyde |

| Oxazole | 2-Acylamino ketone | Robinson-Gabriel Synthesis | Dehydrating agent (e.g., H2SO4) |

| Pyrimidine | 1-(1-Benzothiophen-3-yl) chalcone | Chalcone Cyclization | Urea, Base |

| Thiopyrimidine | 1-(1-Benzothiophen-3-yl) chalcone | Chalcone Cyclization | Thiourea, Base |

| Isoxazoline | 3-Vinyl-1-benzothiophene | 1,3-Dipolar Cycloaddition | Nitrile oxide (from an aldoxime) |

| Thiazole | 2-Bromo-1-(1-benzothiophen-3-yl)ethan-1-one | Hantzsch Thiazole Synthesis | Thioamide (e.g., Thiourea) |

Triazoles and Oxadiazoles (B1248032)

The synthesis of triazole and oxadiazole derivatives often commences with the conversion of a benzothiophene carbonyl chloride to its corresponding acid hydrazide. For instance, 3-chloro-1-benzothiophene-2-carbonyl chloride can be reacted with hydrazine hydrate to yield 3-chloro-1-benzothiophene-2-carbohydrazide. This key intermediate serves as a precursor for the formation of both triazole and oxadiazole rings.

1,2,4-Triazoles can be synthesized through various pathways. One method involves the reaction of the acid hydrazide with an isothiocyanate, followed by cyclization. For example, condensation of the acid hydrazide with phenyl isothiocyanate yields the corresponding thiosemicarbazide, which upon treatment with a base like sodium hydroxide, undergoes ring closure to form a 1,2,4-triazole-3-thiol derivative.

For the synthesis of 1,3,4-oxadiazoles, the acid hydrazide can be treated with formic acid to produce an N-formyl acid hydrazide. Subsequent refluxing of this intermediate with a dehydrating agent such as phosphorous pentoxide in a solvent like xylene leads to the formation of the 2-(1-benzothiophen-2-yl)-1,3,4-oxadiazole.

Benzothiazole (B30560) Hybrids

Benzothiazole hybrids incorporating a 1-benzothiophene moiety are synthesized to explore their combined pharmacological potential. The synthesis can involve the coupling of a substituted 2-aminobenzothiazole (B30445) with this compound. The reaction typically proceeds via nucleophilic acyl substitution, where the amino group of the benzothiazole attacks the carbonyl carbon of the acid chloride, leading to the formation of an amide linkage and creating the hybrid molecule.

Another approach involves multi-component reactions. For instance, novel 1,2,3-triazole-based benzothiazole derivatives have been synthesized through a 1,3-dipolar cycloaddition reaction of S-propargyl mercaptobenzothiazole with an α-halo ester or amide in the presence of a copper catalyst.

Quinazoline-2,4-dione Derivatives

The synthesis of quinazoline-2,4-dione derivatives can be achieved through a multi-step process starting from isatoic anhydride. Reaction of isatoic anhydride with an appropriate amine, such as one bearing a 1-benzothiophene moiety, would yield a 2-aminobenzamide (B116534) intermediate. Subsequent cyclization of this intermediate, for example by reaction with phosgene (B1210022) or a phosgene equivalent, would lead to the formation of the quinazoline-2,4-dione ring system fused with the benzothiophene scaffold.

Schiff Bases

Schiff bases are readily synthesized through the condensation reaction between a primary amine and a carbonyl compound. In the context of this compound, the corresponding carbohydrazide (B1668358) is a common precursor. The reaction of 1-benzothiophene-3-carbohydrazide (B1274301) with various aromatic aldehydes in a suitable solvent like ethanol, often with catalytic acid, yields the corresponding N'-arylidene-1-benzothiophene-3-carbohydrazides, which are a class of Schiff bases.

Thiazolidin-4-one and Azetidin-2-one (B1220530) Ring Systems

The synthesis of thiazolidin-4-one and azetidin-2-one derivatives often utilizes Schiff bases as key intermediates.

Thiazolidin-4-ones: These can be prepared by the cyclocondensation of a Schiff base with a mercaptoacetic acid (thioglycolic acid). The reaction involves the nucleophilic attack of the thiol group on the imine carbon, followed by intramolecular cyclization and dehydration to form the five-membered thiazolidin-4-one ring.

Azetidin-2-ones (β-lactams): The Staudinger cycloaddition is a classical method for the synthesis of azetidin-2-ones. This involves the reaction of a Schiff base with a ketene (B1206846), which can be generated in situ from an acyl chloride, such as chloroacetyl chloride, in the presence of a base like triethylamine. The [2+2] cycloaddition between the imine and the ketene forms the four-membered β-lactam ring of the azetidin-2-one.

Structural Characterization of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Triazoles and Oxadiazoles: In ¹H NMR spectra of 1,2,3-triazole derivatives, the proton on the triazole ring typically appears as a singlet in the downfield region. For 1,3,4-oxadiazole (B1194373) derivatives, the protons of the benzothiophene moiety and any substituents can be assigned based on their characteristic chemical shifts and coupling patterns. In ¹³C NMR, the carbons of the heterocyclic rings (triazole and oxadiazole) show characteristic signals at lower field strengths.

Benzothiazole Hybrids: The ¹H NMR spectra of benzothiazole hybrids will show signals corresponding to the protons of both the benzothiophene and benzothiazole ring systems. The amide proton (NH) typically appears as a singlet in the downfield region. In ¹³C NMR, the carbonyl carbon of the amide linkage is a key diagnostic signal, appearing at a characteristic downfield shift. The carbons of the fused aromatic rings can be assigned using 2D NMR techniques like HSQC and HMBC.

Quinazoline-2,4-dione Derivatives: The ¹H NMR spectra of quinazoline-2,4-dione derivatives are characterized by signals for the aromatic protons of the quinazoline (B50416) and benzothiophene moieties. The NH proton of the quinazoline ring, if present, will appear as a broad singlet. The ¹³C NMR spectra will show two distinct carbonyl signals for the C2 and C4 carbons of the dione (B5365651) system.

Schiff Bases: A key feature in the ¹H NMR spectrum of a Schiff base is the singlet corresponding to the azomethine proton (-N=CH-), which typically resonates in the range of δ 8.0-9.0 ppm. The amide proton (CONH) also gives a characteristic downfield signal. The aromatic protons of the benzothiophene and the aryl substituent display complex multiplets. In the ¹³C NMR spectrum, the azomethine carbon gives a signal in the range of δ 150-165 ppm.

Thiazolidin-4-one and Azetidin-2-one Ring Systems: For thiazolidin-4-ones, the ¹H NMR spectrum typically shows a singlet for the methylene (B1212753) protons (S-CH₂) of the thiazolidinone ring. The proton at the C5 position, if substituted, will also have a characteristic chemical shift. The carbonyl carbon of the thiazolidinone ring is observed in the ¹³C NMR spectrum.

In azetidin-2-ones, the protons on the β-lactam ring show characteristic signals. For example, the proton at C3 and C4 will appear as doublets with a coupling constant that can help determine the stereochemistry of the ring. The carbonyl carbon of the azetidin-2-one ring is a key signal in the ¹³C NMR spectrum.

Below are interactive data tables summarizing representative NMR data for these classes of compounds.

Interactive Data Table: Representative ¹H NMR Data (δ, ppm)

| Compound Class | Representative Protons | Chemical Shift (ppm) |

| Triazole Derivative | Triazole-H | ~8.50 (s) |

| Aromatic-H | 7.30-8.00 (m) | |

| Oxadiazole Derivative | Aromatic-H | 7.40-8.40 (m) |

| Benzothiazole Hybrid | Amide NH | ~9.50 (s) |

| Aromatic-H | 7.00-8.50 (m) | |

| Quinazoline-2,4-dione | Quinazoline NH | ~9.40 (s) |

| Aromatic-H | 6.90-7.40 (m) | |

| Schiff Base | Azomethine (-N=CH-) | ~8.20 (s) |

| Amide NH | ~12.20 (s) | |

| Aromatic-H | 6.80-8.70 (m) | |

| Thiazolidin-4-one | S-CH₂ | ~4.10 (s) |

| Aromatic-H | 7.30-7.60 (m) | |

| Azetidin-2-one | CH-Cl | ~5.50 (d) |

| CH-Ar | ~4.80 (d) | |

| Aromatic-H | 7.00-8.00 (m) |

Interactive Data Table: Representative ¹³C NMR Data (δ, ppm)

| Compound Class | Representative Carbons | Chemical Shift (ppm) |

| Triazole Derivative | Triazole-C | ~122, ~146 |

| Aromatic-C | 121-136 | |

| Oxadiazole Derivative | Oxadiazole-C | ~160, ~164 |

| Aromatic-C | 122-141 | |

| Benzothiazole Hybrid | C=O (Amide) | ~168 |

| Aromatic-C | 114-160 | |

| Quinazoline-2,4-dione | C=O | ~170 |

| Aromatic-C | 115-140 | |

| Schiff Base | Azomethine (-N=C-) | ~155 |

| C=O (Amide) | ~161 | |

| Aromatic-C | 113-145 | |

| Thiazolidin-4-one | C=O | ~172 |

| S-CH₂ | ~33 | |

| Aromatic-C | 125-154 | |

| Azetidin-2-one | C=O | ~165 |

| CH-Cl | ~60 | |

| CH-Ar | ~58 | |

| Aromatic-C | 115-140 |

Applications in Materials Science and Organic Electronics

Components in Organic Electronics

The field of organic electronics leverages the electronic and optical properties of carbon-based materials to create devices such as transistors and light-emitting diodes. Benzothiophene (B83047) derivatives have been extensively investigated for these applications due to their potential for high charge carrier mobility and tunable electronic properties.

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics. The performance of these devices is heavily reliant on the semiconductor material used. Derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) are considered high-performance materials for OFETs. While direct synthesis routes from 1-Benzothiophene-3-carbonyl chloride are not extensively documented in readily available literature, its role as a precursor to various benzothiophene derivatives suggests its potential in creating novel semiconductor materials. The general synthesis of benzothiophene derivatives often involves cyclization reactions of substituted benzenes. The carbonyl chloride group of this compound provides a reactive site for introducing various functional groups that can influence the molecular packing and electronic properties of the final material, which are crucial for OFET performance.

| OFET Material Class | Key Properties | Potential Role of this compound |

| researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) derivatives | High charge carrier mobility, good stability | Precursor for substituted benzothiophenes that can be further elaborated into BTBT structures. |

| Other benzothiophene-based semiconductors | Tunable electronic properties through functionalization | Introduction of specific side chains via the carbonyl chloride group to control solubility and solid-state packing. |

Development of New Materials and Polymers

The development of novel materials with tailored properties is a cornerstone of materials science. This compound's reactivity makes it a candidate for incorporation into new polymers. For instance, benzothiophene has been explored as a monomer in free radical polymerization. A study detailed the preparation of poly(benzothiophene-alt-maleic anhydride) microspheres through self-stabilized precipitation polymerization. While this specific example does not utilize the carbonyl chloride functionality, it highlights the potential of the benzothiophene ring system in polymer chemistry. The carbonyl chloride group of this compound could potentially be used in polycondensation reactions with suitable co-monomers to create polyesters or polyamides containing the benzothiophene moiety, leading to polymers with unique thermal, optical, or electronic properties.

Dye Manufacturing and Reactive Functional Groups

Benzothiophene derivatives are known to be used in the manufacturing of dyes, such as thioindigo. The chromophoric properties of the benzothiophene ring system make it a valuable component in the design of new colorants. The highly reactive carbonyl chloride group of this compound makes it an excellent candidate for introducing the benzothiophene scaffold into dye molecules. This functional group can readily react with nucleophiles such as amines or alcohols, which are common functionalities in dye precursors. This allows for the synthesis of a wide range of disperse dyes and other colorants where the benzothiophene unit can influence the final color and fastness properties of the dye.

Photo-stabilizers in Polymer Science

The degradation of polymers upon exposure to light is a significant issue that can be mitigated by the addition of photo-stabilizers. Certain heterocyclic compounds have been investigated for their ability to protect polymers from photodegradation. While specific studies on this compound as a direct photo-stabilizer are not prominent, research has been conducted on other thiophene (B33073) derivatives for this purpose. For example, new thiophene derivatives have been synthesized and shown to reduce the photo-degradation of poly(vinyl chloride) (PVC) films. These additives are thought to stabilize the polymer by absorbing UV radiation and dissipating the energy as heat. It is plausible that derivatives of this compound, synthesized through the reaction of its carbonyl chloride group, could be designed to act as effective photo-stabilizers for various polymers.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties with high accuracy.

Geometric optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 1-Benzothiophene-3-carbonyl chloride, a key structural feature is the orientation of the 3-carbonyl chloride group relative to the benzothiophene (B83047) ring system. This rotation around the C3-C(O) bond gives rise to two principal planar conformers: S,O-cis and S,O-trans.

S,O-trans: The carbonyl oxygen atom is oriented away from the sulfur atom of the thiophene (B33073) ring.

S,O-cis: The carbonyl oxygen atom is pointed towards the sulfur atom of the thiophene ring.

Studies on related 3-aroyl and 3-acyl benzothiophene derivatives have shown that the S,O-trans conformer is generally the more stable and preferred conformation in the equilibrium mixture. rsc.orgrsc.org However, ab initio molecular orbital calculations on similar 3-substituted derivatives indicate that the two conformers may differ only slightly in their energy content, with the S,O-cis form sometimes predicted to be marginally more stable. rsc.org A full geometric optimization using DFT for this compound would precisely determine the bond lengths, bond angles, and torsional angles for both conformers and calculate the energy difference between them to establish the predominant form.

Table 1: Representative Geometric Parameters for DFT Optimization of this compound Conformers The following table illustrates the type of data obtained from geometric optimization. Specific values for this compound are not available in the cited literature.

| Parameter | Bond/Angle Definition | S,O-trans Conformer (Calculated Value) | S,O-cis Conformer (Calculated Value) |

| Bond Lengths (Å) | |||

| r(C=O) | Carbonyl Carbon - Oxygen | [Data not available in cited sources] | [Data not available in cited sources] |

| r(C-Cl) | Carbonyl Carbon - Chlorine | [Data not available in cited sources] | [Data not available in cited sources] |

| r(C3-C=O) | Ring Carbon - Carbonyl Carbon | [Data not available in cited sources] | [Data not available in cited sources] |

| **Bond Angles (°) ** | |||

| ∠(S-C2-C3) | Sulfur - Carbon 2 - Carbon 3 | [Data not available in cited sources] | [Data not available in cited sources] |

| ∠(C3-C(O)-Cl) | Ring Carbon - Carbonyl C - Chlorine | [Data not available in cited sources] | [Data not available in cited sources] |

| Dihedral Angle (°) | |||

| τ(S-C3-C(O)-Cl) | Sulfur - Ring C - Carbonyl C - Cl | [Data not available in cited sources] | [Data not available in cited sources] |

Electronic structure calculations are employed to determine the distribution of electrons within a molecule, which governs its reactivity and properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

For benzothiophene-based systems, DFT calculations are used to explore electronic properties like ionization potentials and electron affinities. rsc.org For this compound, these calculations would reveal:

HOMO and LUMO Distribution: The HOMO is likely delocalized over the π-system of the benzothiophene ring, while the LUMO may have significant contributions from the electron-withdrawing carbonyl chloride group.

Energy Gap (ΔE): A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carbonyl oxygen would be an area of high negative potential, while the carbonyl carbon would be a site of high positive potential, confirming its susceptibility to nucleophilic attack.

Table 2: Key Electronic Properties from DFT Calculations This table shows typical electronic properties determined by DFT. Specific values for this compound are not available in the cited literature.

| Property | Description | Calculated Value |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | [Data not available in cited sources] |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | [Data not available in cited sources] |

| Energy Gap (ΔE) (eV) | Difference between LUMO and HOMO energies | [Data not available in cited sources] |

| Ionization Potential (eV) | Energy required to remove an electron | [Data not available in cited sources] |

| Electron Affinity (eV) | Energy released when an electron is added | [Data not available in cited sources] |

| Dipole Moment (Debye) | Measure of the molecule's overall polarity | [Data not available in cited sources] |

Computational vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. A key application is the confirmation that an optimized geometry represents a true energy minimum (indicated by the absence of imaginary frequencies).

For this compound, the most characteristic vibration would be the carbonyl (C=O) stretching mode. DFT calculations can predict this frequency, though calculated harmonic frequencies are often systematically higher than experimental values. researchgate.netnih.gov To improve accuracy, the calculated frequencies are commonly multiplied by an empirical scaling factor. thaiscience.info The position of the carbonyl stretching frequency is sensitive to the electronic environment, and its theoretical prediction provides a valuable tool for spectroscopic characterization.

Molecular Modeling for Intermolecular Interactions

Beyond the properties of a single molecule, computational modeling can elucidate how molecules interact with each other in the solid state or in solution. These non-covalent interactions are fundamental to crystal packing, solubility, and biological recognition. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular contacts in crystal structures. nih.govresearchgate.net

While this compound does not possess hydrogen atoms capable of acting as hydrogen bond donors, its carbonyl oxygen atom is a potential hydrogen bond acceptor. Theoretical models can be used to simulate its interaction with hydrogen-bond-donating species (e.g., water, alcohols). These models would calculate the geometry and binding energy of the resulting hydrogen-bonded complex. Analysis of related benzothiophene derivatives has involved the characterization of close O···H contacts, which are crucial for understanding crystal packing. nih.gov

C-H…π interactions are weak molecular forces where a C-H bond acts as a weak acid, donating its partial positive hydrogen to interact with the electron-rich π-system of an aromatic or heteroaromatic ring. In the case of this compound, the π-electron cloud of the fused benzothiophene ring system could potentially act as a π-acceptor. Computational analysis can identify the geometric parameters consistent with such interactions and estimate their energetic contribution to the stability of molecular assemblies. It is noteworthy that in the crystal structure analysis of at least one benzothiophene derivative, no significant C–H⋯π interactions were observed, indicating that while possible, they are not always a dominant packing force in this class of compounds. nih.gov

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, researchers can identify the nature and location of close contacts between molecules.

The d_norm surface for benzothiophene derivatives typically reveals distinct regions indicating various intermolecular forces. Stronger interactions, such as hydrogen bonds, appear as prominent red spots on the surface. For instance, in the crystal structure of 1-benzothiophene-2-carboxylic acid, the most intense red areas correspond to the cyclic O–H⋯O hydrogen bonds that form acid-acid dimers. cambridge.org Weaker C–H⋯O and C–H⋯π interactions are visible as smaller or fainter red areas. cambridge.org

In one analysis of two separate benzothiophene derivatives, the principal intermolecular contacts were identified and their percentage contributions to the total Hirshfeld surface area were calculated. nih.govnih.gov The H···H, C···H/H···C, and O···H/H···O contacts were consistently found to be the most significant. nih.govnih.govnajah.edu

| Contact Type | Contribution (%) |

|---|---|

| H···H | 36.9 |

| C···H/H···C | 26.1 |

| O···H/H···O | 15.1 |

| F···H/H···F | 9.2 |

| C···C | 6.7 |

| S···C/C···S | 2.2 |

| S···H/H···S | 0.9 |

| F···C/C···F | 0.8 |

| N···C/C···N | 0.7 |

| N···H/H···N | 0.3 |

A similar analysis on another benzothiophene sulfonamide derivative showed a comparable trend, with hydrogen-hydrogen contacts being the most prevalent. nih.gov

| Contact Type | Contribution (%) |

|---|---|

| H···H | 47.2 |

| C···H/H···C | 20.7 |

| O···H/H···O | 14.1 |

| C···C | 7.8 |

| S···H/H···S | 7.4 |

| S···C/C···S | 1.8 |

| N···H/H···N | 0.7 |

These analyses collectively demonstrate that weak interactions, particularly H···H, C···H, and O···H, play a dominant role in the crystal packing of benzothiophene derivatives.

Study of Disorder Phenomena

Disorder phenomena are common in the crystal structures of organic molecules and can provide insights into their conformational flexibility and intermolecular dynamics. In thiophene-based compounds, a notable example of such a phenomenon is ring flip disorder.

This type of disorder has been specifically observed in the crystal structures of thiophene-3-carbonyl derivatives. researchgate.netresearchgate.net It arises from the thiophene ring adopting two different orientations within the crystal lattice, related by a 180° rotation. researchgate.net Research has shown that this disorder is influenced by the substitution pattern on the molecule. For example, in a study of (E)-N′-(benzylidene)-2-(thien-2-yl)acetohydrazides, disorder from the 180° flip of the thienyl ring was present in monosubstituted methoxy (B1213986) and hydroxy compounds. researchgate.net However, the corresponding dimethoxy substituted compounds were found to have ordered structures in the solid state, suggesting that substituent effects play a crucial role in stabilizing a single conformation. researchgate.net

Beyond ring flipping, other forms of disorder are observed in benzothiophene derivatives. In the crystal structure of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, two carbon atoms in the non-aromatic portion of the ring system were found to be disordered over two distinct sites. juniperpublishers.com This resulted in the presence of both a major and a minor conformer within the same crystal. The site occupancy factors for these positions were determined to be 0.650 for the major conformer and 0.350 for the minor one, quantifying the relative prevalence of each conformation. juniperpublishers.com

Industrial and Chemical Research Applications

Use as Intermediates in Fine Chemical Synthesis

1-Benzothiophene-3-carbonyl chloride serves as a crucial intermediate, or building block, in the multi-step synthesis of more complex molecules, known as fine chemicals. Its primary utility lies in the construction of a wide array of substituted benzothiophene (B83047) derivatives. smolecule.com The benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in many biologically active compounds and approved pharmaceutical drugs like the selective estrogen receptor modulator Raloxifene (B1678788) and the anti-asthmatic Zileuton (B1683628). rsc.orgnih.gov

The reactivity of the carbonyl chloride group allows for the facile introduction of the benzothiophene moiety into larger molecular frameworks. ontosight.ai This has enabled researchers to generate extensive libraries of novel compounds for biological screening. Derivatives synthesized from this intermediate have demonstrated a broad spectrum of potential therapeutic activities, including:

Anticancer: Novel benzothiophene acrylonitrile (B1666552) derivatives have shown promising results in inhibiting the growth of cancer cells. rsc.org

Anti-inflammatory and Analgesic: The benzothiophene core is integral to compounds being investigated for their anti-inflammatory and pain-relieving properties. rsc.org

Antimicrobial: Various heterocyclic compounds derived from benzothiophene precursors exhibit activity against microbial pathogens. ontosight.airesearchgate.net

Anthelmintic: Certain complex carboxamides synthesized from benzothiophene carbonyl chlorides have been effective against parasitic worms in screening studies. amazonaws.com

Antitubercular and Anti-HIV: The structural versatility of benzothiophenes has led to their investigation in developing new agents against tuberculosis and HIV. rsc.org

In addition to pharmaceuticals, benzothiophene derivatives synthesized from this intermediate have potential applications in materials science, such as in the development of organic electronics like organic light-emitting diodes (OLEDs) and field-effect transistors. smolecule.com

Role in Research involving Nucleophilic Substitution Reactions

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is bonded to a highly electronegative chlorine atom. This makes the compound an excellent substrate for nucleophilic acyl substitution reactions. ontosight.aismolecule.com In this type of reaction, a nucleophile (a species rich in electrons, such as an amine or an alcohol) attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion—a good leaving group—to form a new, more stable carbonyl compound. smolecule.com

This reaction is fundamental to the utility of this compound as an intermediate. Researchers utilize this predictable reactivity to synthesize specific derivatives in a controlled manner. For example:

Amide Formation: Reaction with primary or secondary amines readily yields benzothiophene-3-carboxamides. This is one of the most common transformations used to create biologically active molecules. ontosight.ai

Ester Formation: Reaction with alcohols in the presence of a base produces benzothiophene-3-carboxylates (esters). ontosight.ai

The study of these reactions with this compound allows researchers to understand the influence of the bulky, aromatic benzothiophene group on reaction rates and mechanisms. It serves as a model compound for exploring the principles of nucleophilic acyl substitution on complex heterocyclic systems.

General Chemical Research Applications

Beyond its role as a synthetic intermediate, this compound has been employed in specific chemical research contexts. One notable area of investigation is its potential as an inhibitor of cytochrome P450 enzymes, specifically CYP2A6. chemicalbook.comchemicalbook.com

The CYP2A6 enzyme is the primary catalyst for the metabolic breakdown of nicotine (B1678760) in humans. nih.govoaepublish.com Inhibiting this enzyme could slow down nicotine metabolism, leading to sustained levels of nicotine in the plasma. This, in turn, could help reduce the craving and frequency of tobacco use, offering a potential strategy for smoking cessation therapies. oaepublish.com Research has explored this compound and related thiophene (B33073) structures for their ability to interact with and inhibit the active site of this enzyme. chemicalbook.comchemicalbook.comnih.gov

This application highlights the use of the compound not just as a building block, but as a tool in chemical biology and drug discovery to probe the function of important physiological systems and to serve as a lead structure for the development of novel therapeutic agents. chemicalbook.comchemicalbook.com

Advanced Spectroscopic and Analytical Techniques for Research

Detailed NMR Investigations for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of 1-Benzothiophene-3-carbonyl chloride by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In ¹H NMR spectroscopy, the aromatic protons of the benzothiophene (B83047) ring system are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The fused ring structure results in a complex splitting pattern due to spin-spin coupling between adjacent protons.

In ¹³C NMR spectroscopy, the carbon atoms of the benzothiophene skeleton produce signals in the aromatic region (approximately δ 120-140 ppm). The carbonyl carbon of the acyl chloride group is highly deshielded and is expected to resonate at a significantly downfield chemical shift, generally above δ 160 ppm. mdpi.com

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Description |

|---|---|---|

| ¹H | 7.0 - 8.5 | Aromatic protons on the benzothiophene ring system. |

| ¹³C | 120 - 140 | Aromatic carbons of the fused rings. |

Comprehensive IR Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands. pressbooks.pub

The most prominent and easily identifiable peak is the carbonyl (C=O) stretch of the acyl chloride group, which appears as a sharp and intense band in the region of 1770-1815 cm⁻¹. uniroma1.it The presence of an aromatic ring gives rise to C=C stretching vibrations between 1400 and 1600 cm⁻¹ and C-H stretching vibrations just above 3000 cm⁻¹. vscht.cz The C-Cl single bond stretch is typically observed in the fingerprint region, between 750-850 cm⁻¹. uniroma1.it

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3010 - 3100 | Medium-Weak |

| Carbonyl (C=O) | Stretch | 1770 - 1815 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound, as well as for analyzing its fragmentation patterns under ionization.

The compound has a molecular formula of C₉H₅ClOS. matrix-fine-chemicals.com Its calculated monoisotopic mass is 195.97496 Da. uni.lu In a mass spectrum, the molecular ion peak (M⁺) would be observed at this m/z value. A characteristic isotopic pattern would also be present due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, with peaks appearing at approximately a 3:1 ratio of intensity.

Common fragmentation pathways would likely involve the loss of the chlorine atom or the entire carbonyl chloride group.

Table 3: HRMS Data and Expected Fragments for this compound

| Species | Formula | Description |

|---|---|---|

| [M]⁺ | [C₉H₅ClOS]⁺ | Molecular Ion |

| [M-Cl]⁺ | [C₉H₅OS]⁺ | Fragment resulting from the loss of a chlorine radical. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles of this compound. However, a review of the available scientific literature indicates that a detailed single-crystal X-ray structure for this specific compound has not been reported. For the related compound Thiophene-3-carbonyl Chloride, X-ray analysis has been performed. mdpi.com

If a crystal structure were available, a crystal packing analysis would reveal how individual molecules of this compound arrange themselves in the solid state. This analysis examines the intermolecular forces, such as van der Waals interactions and potential π-π stacking of the benzothiophene rings, that govern the formation of the crystal lattice. Understanding the crystal packing is crucial as it influences the material's physical properties, including melting point, solubility, and stability.

The results of an X-ray diffraction experiment are often visualized with atoms represented as anisotropic displacement ellipsoids (ADPs), also known as thermal ellipsoids. researchgate.net These ellipsoids depict the thermal motion of the atoms within the crystal lattice. raineslab.com The size and shape of the ellipsoid indicate the magnitude and direction of atomic vibration. researchgate.net Typically, these are drawn at a specific probability level, such as 50%, meaning there is a 50% probability of finding the atomic nucleus within the volume of the ellipsoid. researchgate.netraineslab.com

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is expected to display absorptions corresponding to transitions of electrons in its π-system and non-bonding orbitals.

The conjugated benzothiophene ring system gives rise to intense absorptions, typically in the UV region, corresponding to π→π* transitions. The carbonyl group (C=O) also contributes to the spectrum. It is expected to exhibit a weak absorption at a longer wavelength, which is characteristic of an n→π* transition, involving the promotion of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. masterorganicchemistry.com For the analogous compound 3-Chloro-1-benzothiophene-2-carbonyl chloride, absorption maxima (λmax) have been reported at 232 nm (π→π) and 344 nm (n→π). researchgate.net

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π→π* | Benzothiophene ring | Ultraviolet (< 300 nm) |

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

1-Benzothiophene-3-carbonyl chloride is a highly reactive chemical intermediate, primarily utilized in the synthesis of various organic compounds. ontosight.ai Its core structure, a benzothiophene (B83047) ring with a carbonyl chloride group at the 3-position, serves as a reactive site for creating amides, esters, and other carbonyl derivatives through reactions with nucleophiles like amines and alcohols. ontosight.airesearchgate.net

Research has firmly established the importance of the benzothiophene scaffold, which is a component of several pharmaceutical drugs, including the selective estrogen receptor modulators raloxifene (B1678788) and arzoxifene, the antipsychotic agent brexpiprazole, and the antifungal sertaconazole. nih.gov Derivatives synthesized from this compound have demonstrated a broad spectrum of biological activities. These findings highlight the compound's significant contribution to the development of new therapeutic agents.

Table 1: Key Research Contributions of this compound Derivatives

| Research Area | Contribution | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of Bioactive Molecules | Derivatives exhibit anti-inflammatory, antimicrobial, anticancer, and anthelmintic properties. ontosight.aiamazonaws.com |

| Enzyme Inhibition | Studied as a potential inhibitor of CYP2A6 for mediating nicotine (B1678760) metabolism. chemicalbook.comchemicalbook.com | |

| Organic Synthesis | Versatile Intermediate | Facilitates the creation of amides, esters, and complex heterocyclic systems. ontosight.airesearchgate.net |

| Material Science | Precursor for Polymers | Benzothiophene-derived polymers show promise for optoelectronic applications due to their π-conjugated systems. nih.gov |

Unexplored Reactivity and Synthetic Opportunities

While the fundamental reactivity of the acid chloride group is well-understood, there remain significant opportunities for exploring novel transformations. Modern synthetic chemistry offers avenues to move beyond traditional acylation reactions.

Future work could focus on:

Metal-Free C-H Functionalization: Developing new, metal-free methods for C-H functionalization at other positions of the benzothiophene ring, using the carbonyl chloride as a directing or activating group, could provide highly regioselective and efficient pathways to novel derivatives. researchgate.netresearchgate.net

Domino and Cascade Reactions: Designing one-pot cascade reactions initiated by the reactivity of the carbonyl chloride could enable the rapid construction of complex, fused heterocyclic systems. researchgate.netnih.gov This approach would be more atom-economical and efficient than traditional multi-step syntheses.

Photoredox Catalysis: Investigating the use of visible-light photoredox catalysis could unlock new reaction pathways, allowing for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions that are incompatible with traditional methods.

Emerging Applications in Interdisciplinary Fields

The unique electronic properties and biological relevance of the benzothiophene core position its derivatives at the intersection of several scientific disciplines.

Organic Electronics and Bio-sensing: The π-conjugated system inherent in benzothiophene polymers is being explored for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govmdpi.com Future research could focus on creating functionalized materials derived from this compound for use in highly sensitive and selective biosensors.

Theranostics: An exciting future direction is the development of "theranostic" agents—molecules that combine therapeutic action with diagnostic imaging capabilities. The fluorescent properties of some benzothiophene derivatives could be harnessed for bio-imaging, while the core scaffold is functionalized to deliver a therapeutic payload.

Agrochemicals: The demonstrated antimicrobial and anthelmintic properties of benzothiophene derivatives suggest potential applications in agriculture. amazonaws.com Research into novel, less toxic, and more effective pesticides and herbicides based on this scaffold is a promising avenue.

Development of Novel Therapeutic and Material Science Agents

Building on existing knowledge, the targeted design of new molecules for specific applications is a key future direction.

In therapeutics, research can be directed towards synthesizing libraries of benzothiophene derivatives for screening against a wider range of biological targets. rsc.org For instance, the benzothiophene-chalcone hybrid structure has shown potential as a cholinesterase inhibitor for applications in neurodegenerative diseases. nih.gov The development of potent and selective inhibitors for enzymes like nicotinamide (B372718) phosphoribosyltransferase (Nampt) represents another promising area for cancer therapy. rsc.org

In material science, the focus will be on fine-tuning the optoelectronic properties of benzothiophene-based materials. By systematically modifying the substituents on the benzothiophene ring, researchers can alter properties like charge carrier mobility, thermal stability, and emission wavelengths. mdpi.com This could lead to the creation of next-generation organic semiconductors for flexible displays, lighting, and solar cells.

Table 2: Future Development Targets for this compound Derivatives

| Field | Target Application | Rationale |

|---|---|---|

| Therapeutics | Alzheimer's Disease | Design of cholinesterase inhibitors based on benzothiophene-chalcone hybrids. nih.gov |

| Cancer | Synthesis of novel nicotinamide phosphoribosyltransferase (Nampt) inhibitors. rsc.org | |

| Nicotine Addiction | Optimization of CYP2A6 inhibitors. chemicalbook.comchemicalbook.com | |

| Material Science | Organic Electronics (OFETs, OLEDs) | Tuning of electronic properties through functionalization to enhance performance. mdpi.com |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental synthesis will be crucial for accelerating progress.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict reaction outcomes, elucidate complex reaction mechanisms, and understand the electronic structure of novel materials. nih.gov This predictive power can guide experimental efforts, saving time and resources.

Molecular Docking and ADME Studies: In drug discovery, in silico tools like molecular docking can predict the binding interactions between benzothiophene derivatives and their biological targets, helping to rationalize structure-activity relationships. nih.gov ADME (Absorption, Distribution, Metabolism, and Excretion) profiling can pre-emptively identify candidates with poor pharmacokinetic properties. nih.gov

High-Throughput Screening: Combining synthetic automation with high-throughput screening for biological activity or material properties will enable the rapid evaluation of large compound libraries, facilitating the discovery of lead compounds for further development.

By integrating these advanced methodologies, researchers can more efficiently explore the vast chemical space accessible from this compound, paving the way for groundbreaking discoveries in medicine, material science, and beyond.

Q & A

Q. What are the standard synthetic routes for preparing 1-Benzothiophene-3-carbonyl chloride in a laboratory setting?

The compound is typically synthesized via Friedel-Crafts acylation of benzothiophene using phosgene (COCl₂) or thionyl chloride (SOCl₂) as acylating agents. Alternative methods include reacting 1-Benzothiophene-3-carboxylic acid with chlorinating agents like PCl₅ or SOCl₂ under anhydrous conditions . Key steps involve strict moisture control, refluxing in inert solvents (e.g., dichloromethane), and purification via vacuum distillation or recrystallization.

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers observe?

- ¹H/¹³C NMR : Look for the carbonyl chloride signal at ~170–175 ppm in ¹³C NMR. The benzothiophene aromatic protons appear as a multiplet in the 7.5–8.5 ppm range .

- IR Spectroscopy : A strong C=O stretch near 1770 cm⁻¹ and C-Cl stretch around 850 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak at m/z ≈ 196.65 (M⁺) with fragmentation patterns indicative of the benzothiophene core .

Q. What safety precautions are critical when handling this compound?

The compound is lachrymatory and a skin irritant . Use a fume hood, nitrile gloves, and safety goggles. Avoid contact with water, as it hydrolyzes exothermically to release HCl gas. Store under anhydrous conditions (e.g., molecular sieves) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR spectral data when synthesizing derivatives of this compound?

Discrepancies may arise from residual solvents , moisture-induced hydrolysis , or regioisomeric byproducts . Strategies include:

- Drying samples rigorously with anhydrous MgSO₄ or molecular sieves.

- Using deuterated solvents (e.g., CDCl₃) and verifying purity via TLC.

- Comparing experimental data with computational predictions (DFT calculations) for structural validation .

Q. What strategies optimize the yield of this compound in Friedel-Crafts acylation reactions?

- Catalyst optimization : Use AlCl₃ or FeCl₃ in stoichiometric amounts to minimize side reactions (e.g., over-acylation).

- Temperature control : Maintain reflux at 40–60°C to prevent decomposition.

- Solvent selection : Non-polar solvents (e.g., CS₂) improve regioselectivity for the 3-position over the 2-position on the benzothiophene ring .

Q. How does the electronic nature of the benzothiophene core influence the reactivity of this compound in nucleophilic acyl substitution?

The electron-rich benzothiophene enhances electrophilicity at the carbonyl carbon, facilitating reactions with amines or alcohols. Steric hindrance at the 3-position may slow kinetics compared to simpler acyl chlorides (e.g., benzoyl chloride). Kinetic studies using Hammett plots or DFT analysis are recommended to quantify these effects .

Q. What are the common byproducts during the synthesis of this compound, and how can they be mitigated?

- Hydrolysis products : 1-Benzothiophene-3-carboxylic acid (from moisture exposure). Mitigation: Strict anhydrous conditions and inert gas purging.

- Dimerization : Occurs via self-condensation at elevated temperatures. Mitigation: Lower reaction temperatures and shorter reaction times .

Data Contradiction Analysis

Q. How should researchers resolve conflicting melting point data reported for this compound derivatives?

Variations may stem from polymorphism or impurities . Solutions include:

- Recrystallizing the compound from multiple solvents (e.g., hexane/ethyl acetate).

- Using differential scanning calorimetry (DSC) to identify polymorphic transitions.

- Cross-referencing with high-purity commercial standards (if available) .

Methodological Tables

| Reaction Parameter | Optimal Conditions | Reference |

|---|---|---|

| Chlorinating Agent | SOCl₂ (excess, 1.5 eq) | |

| Reaction Temperature | 60°C (reflux in DCM) | |

| Catalyst for Friedel-Crafts | AlCl₃ (1.2 eq) | |

| Purification Method | Vacuum distillation (bp ~150–160°C at 10 mmHg) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.